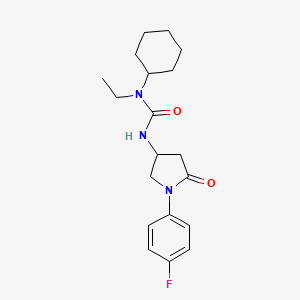
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone, also known as DNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 311.31 g/mol. It is used in various fields of research such as medicinal chemistry, organic chemistry, and biochemistry.
Mécanisme D'action
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has been found to be effective in reducing pain and inflammation in various animal models. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone is also stable under various conditions and can be stored for long periods. However, (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone. One potential area of research is the development of new analogs of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone with improved pharmacological properties. Another area of research is the investigation of the potential use of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone in the treatment of various inflammatory and cancer-related diseases. Additionally, the mechanism of action of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone could be further elucidated to better understand its pharmacological effects.
Méthodes De Synthèse
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone can be synthesized using various methods, including the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with benzyl alcohol in the presence of a strong acid such as hydrochloric acid.
Applications De Recherche Scientifique
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation.
Propriétés
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJGOBXJJWDHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

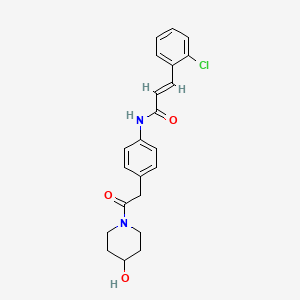
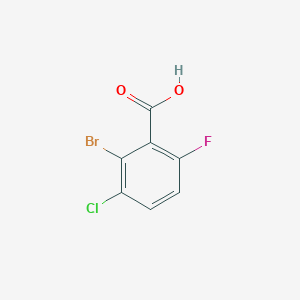
![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2586887.png)
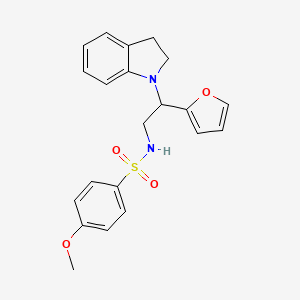
![8-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2586890.png)
![5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2586891.png)
![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2586893.png)
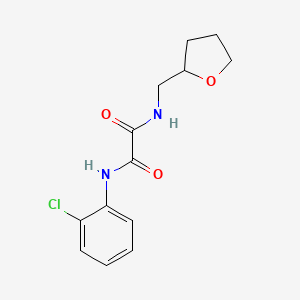



![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)

